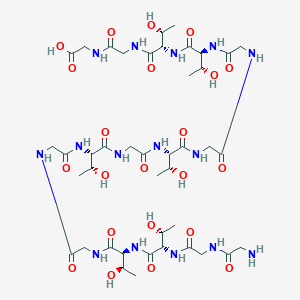

H-Gly-Gly-Thr-Thr-Gly-Gly-Thr-Gly-Thr-Gly-Gly-Thr-Thr-Gly-Gly-OH

Beschreibung

GS-522 is a potent oligodeoxynucleotide inhibitor of thrombin. It is a 15-mer with the sequence 5′-GGTTGGTGTGGTTGG-3′, which enables it to bind specifically to thrombin exosite I . This compound has shown significant potential in various scientific research applications, particularly in the field of cardiovascular diseases.

Eigenschaften

Molekularformel |

C42H71N15O22 |

|---|---|

Molekulargewicht |

1138.1 g/mol |

IUPAC-Name |

2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C42H71N15O22/c1-16(58)31(37(74)48-8-23(65)46-13-28(70)55-36(21(6)63)42(79)57-34(19(4)61)40(77)50-10-25(67)47-15-30(72)73)53-29(71)14-51-38(75)32(17(2)59)52-27(69)12-45-24(66)9-49-39(76)33(18(3)60)56-41(78)35(20(5)62)54-26(68)11-44-22(64)7-43/h16-21,31-36,58-63H,7-15,43H2,1-6H3,(H,44,64)(H,45,66)(H,46,65)(H,47,67)(H,48,74)(H,49,76)(H,50,77)(H,51,75)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,56,78)(H,57,79)(H,72,73)/t16-,17-,18-,19-,20-,21-,31+,32+,33+,34+,35+,36+/m1/s1 |

InChI-Schlüssel |

QHRKUKVLFJBEQL-CPVSMZBNSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CN)O |

Kanonische SMILES |

CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: GS-522 is synthesized using solid-phase synthesis techniques. The synthesis involves the stepwise addition of nucleotides to a growing chain, which is anchored to a solid support. The process includes deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of GS-522 involves large-scale solid-phase synthesis, ensuring high purity and yield. The process is optimized to minimize impurities and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen: GS-522 unterliegt hauptsächlich Hydrolysereaktionen, insbesondere katalysiert durch Exonukleasen. Es ist im Vergleich zu anderen Sequenzen ohne definierte Tertiärstrukturen relativ stabil im Serum .

Häufige Reagenzien und Bedingungen: Die Stabilität von GS-522 in Plasma und Serum wird durch seine Wechselwirkung mit Prothrombin beeinflusst. Der Abbauprozess beinhaltet eine 3′-Exonuklease-katalysierte Hydrolyse .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus der Hydrolyse von GS-522 gebildet werden, sind kürzere Oligonukleotidfragmente, die aus der Spaltung des Phosphodiester-Rückgrats resultieren .

4. Wissenschaftliche Forschungsanwendungen

GS-522 wurde ausgiebig auf sein Potenzial in verschiedenen wissenschaftlichen Forschungsanwendungen untersucht:

5. Wirkmechanismus

GS-522 entfaltet seine Wirkung durch spezifische Bindung an Thrombin-Exosite I, wodurch seine Aktivität gehemmt wird. Die Bindung von GS-522 an Thrombin verhindert die Spaltung von Fibrinogen zu Fibrin, wodurch die Bildung von Blutgerinnseln gehemmt wird . Das molekulare Ziel von GS-522 ist Thrombin, und der beteiligte Weg ist die Hemmung der Gerinnungskaskade .

Ähnliche Verbindungen:

HD22(29): Ein weiteres DNA-Aptamer, das mit hoher Affinität an Thrombin bindet.

TBA29: Ein bekanntes Thrombin-bindendes Aptamer mit einer anderen Sequenz und Struktur.

Einzigartigkeit von GS-522: GS-522 ist aufgrund seiner spezifischen Sequenz und Struktur einzigartig, die eine hohe Stabilität und Bindungsaffinität zu Thrombin verleihen. Seine Fähigkeit, stabile Komplexe mit Thrombin zu bilden, macht es zu einem wertvollen Werkzeug in Forschungs- und therapeutischen Anwendungen .

Zusammenfassend lässt sich sagen, dass GS-522 ein hochspezifischer und stabiler Oligodeoxynukleotid-Inhibitor von Thrombin mit erheblichem Potenzial in verschiedenen wissenschaftlichen Forschungsanwendungen ist. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen es zu einer wertvollen Verbindung in den Bereichen Chemie, Biologie, Medizin und Industrie.

Wissenschaftliche Forschungsanwendungen

GS-522 has been extensively studied for its potential in various scientific research applications:

Wirkmechanismus

GS-522 exerts its effects by binding specifically to thrombin exosite I, inhibiting its activity. The binding of GS-522 to thrombin prevents the cleavage of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . The molecular target of GS-522 is thrombin, and the pathway involved is the inhibition of the coagulation cascade .

Vergleich Mit ähnlichen Verbindungen

HD22(29): Another DNA aptamer that binds to thrombin with high affinity.

TBA29: A well-known thrombin-binding aptamer with a different sequence and structure.

Uniqueness of GS-522: GS-522 is unique due to its specific sequence and structure, which confer high stability and binding affinity to thrombin. Its ability to form stable complexes with thrombin makes it a valuable tool in both research and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.